CBT-1

Multidrug resistance ABC transporter P-glycoprotein inhibitor

Preclinical MDR studies are frequently compromised by P-gp inhibitors that cause cardiotoxicity or require chemotherapy dose adjustments due to PK interactions. CBT-1 (Tetrandrine) is an orally bioavailable dual P-gp/MRP1 inhibitor that addresses these limitations without altering co-administered drug pharmacokinetics. • Dual P-gp/MRP1 inhibition (P-gp IC₅₀ 0.14 μM); competitive binding at low concentrations • Reverses resistance to doxorubicin, paclitaxel, vinblastine, etoposide at 1-10 μM in vitro • Oral dosing at 200-500 mg/m² in vivo; no PK modeling required • Validated ex vivo rhodamine 123 efflux assay for pharmacodynamic target engagement

Molecular Formula
Molecular Weight
Cat. No. B1191603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-1
SynonymsCBT1; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CBT-1 (Tetrandrine): P-Glycoprotein and MRP1 Inhibitor for Multidrug Resistance Reversal in Oncology Research


CBT-1, chemically known as tetrandrine (NSC-77037), is a bisbenzylisoquinoline plant alkaloid that functions as a potent, orally bioavailable inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, ABCB1) and multidrug resistance-associated protein 1 (MRP1, ABCC1) [1]. It competitively binds to P-gp with an IC₅₀ of 0.14 μM and stimulates ATP hydrolysis at low concentrations (<1 μM), thereby reversing the efflux of chemotherapeutic agents and resensitizing resistant tumor cells to standard-of-care oncology drugs [2].

Why P-gp Inhibitors Like CBT-1 Cannot Be Interchanged: Distinct Transporter Selectivity and Clinical Viability


The clinical and preclinical utility of P-glycoprotein inhibitors is dictated by their transporter selectivity, pharmacokinetic compatibility, and safety profiles. First-generation inhibitors (verapamil, cyclosporine A) exhibit low potency and significant cardiotoxicity at concentrations required for P-gp inhibition, limiting their use to in vitro proof-of-concept studies [1]. Second-generation agents (valspodar, a cyclosporine analog) show improved potency but cause unpredictable drug-drug interactions via CYP3A4 inhibition, complicating combination chemotherapy [1]. Third-generation inhibitors (tariquidar, zosuquidar, elacridar) are highly potent and specific for P-gp but lack activity against MRP1, a clinically significant resistance transporter co-expressed with P-gp in multiple tumor types [2]. CBT-1 occupies a unique niche as an orally bioavailable dual P-gp/MRP1 inhibitor that does not significantly alter the pharmacokinetics of co-administered chemotherapeutics, making direct substitution with any of the above agents scientifically and clinically unsupported [3].

Quantitative Differentiation of CBT-1 Against Comparator P-gp Inhibitors: Evidence for Scientific Selection


CBT-1 Exhibits Dual P-gp and MRP1 Inhibition, Unlike Tariquidar, Zosuquidar, or Elacridar

CBT-1 is a dual inhibitor of both P-gp (ABCB1) and MRP1 (ABCC1) transporters, whereas third-generation inhibitors tariquidar, zosuquidar, and elacridar are selective for P-gp alone [1]. In MRP1-overexpressing cells, CBT-1 at 10 μM completely inhibits MRP1-mediated calcein transport, a function not observed with tariquidar or other third-generation agents [1]. This dual inhibition profile is critical for cancers co-expressing both transporters, which occurs frequently in clinical tumor specimens [1].

Multidrug resistance ABC transporter P-glycoprotein inhibitor

CBT-1 Achieves Complete P-gp Inhibition at 1 μM, Comparable to Tariquidar and Superior to Verapamil

In a direct comparative study, CBT-1 at 1 μM completely inhibited rhodamine 123 efflux from P-gp-overexpressing cells, a level of inhibition comparable to tariquidar and valspodar, and substantially greater than that achieved by verapamil at the same concentration [1]. Quantitative analysis of histograms from Ad20, Ad300, and MDR1-transfected HEK-293 cells confirmed that CBT-1 at 1 μM restored intracellular rhodamine 123 accumulation to levels indistinguishable from the P-gp-negative parental control, whereas verapamil required 10 μM to approach similar efficacy [1].

Multidrug resistance P-glycoprotein Efflux inhibition

CBT-1 Reverses P-gp-Mediated Resistance to Multiple Chemotherapeutics at 1 μM in Cell Culture

CBT-1 at 1 μM completely reversed P-gp-mediated resistance to vinblastine, paclitaxel, and depsipeptide in SW620 Ad20 colon carcinoma cells [1]. In cytotoxicity assays, the addition of 1 μM CBT-1 reduced the IC₅₀ of vinblastine in resistant cells to levels comparable to the parental drug-sensitive cell line, whereas tariquidar, though effective, did not reverse MRP1-mediated resistance [1]. This functional reversal of drug resistance across multiple chemotherapeutic classes provides a direct functional correlate to the efflux inhibition data.

Chemosensitization Multidrug resistance Vinblastine resistance

CBT-1 Demonstrates Clinically Relevant Ex Vivo P-gp Inhibition with 2.1- to 5.7-Fold Increase in Rhodamine Accumulation

In an ex vivo pharmacodynamic assay, serum samples obtained from eight patients receiving oral CBT-1 increased intracellular rhodamine 123 accumulation in CD56+ peripheral blood cells by 2.1- to 5.7-fold compared to baseline [1]. This ex vivo functional assay provides direct evidence that clinically achievable serum concentrations of CBT-1 produce meaningful inhibition of P-gp-mediated efflux in human cells. In contrast, first-generation inhibitors like verapamil and cyclosporine A cannot achieve this level of inhibition without unacceptable toxicity [2].

Ex vivo assay CD56+ cells Clinical pharmacodynamics

CBT-1 Does Not Significantly Alter Chemotherapeutic Pharmacokinetics, Unlike Valspodar and Cyclosporine A

In a Phase I clinical trial, pharmacokinetic analysis of 11 patients demonstrated that oral CBT-1 administration did not significantly alter the plasma pharmacokinetics of co-administered doxorubicin [1]. This is in stark contrast to second-generation inhibitors such as valspodar (PSC 833), which is known to significantly increase chemotherapeutic drug exposure by 50-100% through CYP3A4 inhibition, necessitating dose reductions of the anticancer agent and complicating clinical trial design [2].

Pharmacokinetics Drug-drug interaction Doxorubicin

Optimal Research and Preclinical Development Applications for CBT-1 Based on Differentiated Evidence


In Vitro and In Vivo Reversal of Multidrug Resistance in P-gp and MRP1 Co-Expressing Tumor Models

Given its dual inhibition of P-gp and MRP1, CBT-1 is ideally suited for preclinical studies utilizing tumor cell lines or patient-derived xenograft (PDX) models that co-express both transporters. Examples include osteosarcoma, non-small cell lung cancer, breast cancer, and ovarian cancer models where dual transporter expression has been documented [1]. Researchers can use CBT-1 at concentrations of 1-10 μM in vitro to assess reversal of resistance to doxorubicin, paclitaxel, vinblastine, etoposide, and other P-gp/MRP1 substrates [1].

Oral In Vivo MDR Modulation Studies Requiring Favorable Pharmacokinetic Compatibility

CBT-1's oral bioavailability and lack of significant pharmacokinetic interaction with standard chemotherapeutic agents make it a preferred tool compound for in vivo MDR modulation studies in rodents or other preclinical models. Unlike tariquidar (which requires intravenous administration) or valspodar (which necessitates chemotherapy dose adjustments), CBT-1 can be administered orally in combination with standard chemotherapeutic regimens without complex PK modeling [2]. Doses of 200-500 mg/m² have been established as clinically relevant starting points for preclinical dose translation [3].

Ex Vivo Pharmacodynamic Assessment of P-gp Inhibition in Patient-Derived Hematopoietic Cells

CBT-1 can be utilized in ex vivo functional assays to assess P-gp inhibition in CD56+ peripheral blood cells or other hematopoietic populations from patients enrolled in clinical or translational research studies. The validated ex vivo rhodamine 123 efflux assay, which demonstrated 2.1- to 5.7-fold increases in intracellular rhodamine accumulation in CBT-1-treated patients, provides a robust pharmacodynamic biomarker for confirming target engagement in human subjects [4]. This assay is directly applicable for correlating plasma drug concentrations with functional P-gp inhibition.

Investigational Use in Tumors with Documented P-gp and/or MRP1 Overexpression as a Resistance Mechanism

Based on its Phase I and II clinical data, CBT-1 is positioned for investigational use in clinical trial settings targeting cancers where P-gp and/or MRP1 overexpression is a known or suspected mechanism of chemotherapy resistance. These include acute myeloid leukemia (AML), non-small cell lung cancer, breast cancer, ovarian cancer, multiple myeloma, and gastrointestinal malignancies [5]. Procurement for these applications should be based on the compound's established dual transporter inhibition profile and favorable clinical safety data.

Technical Documentation Hub

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